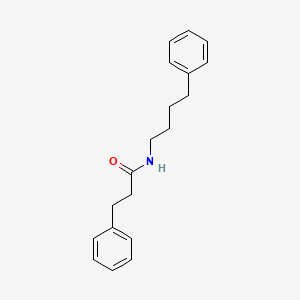
3-phenyl-N-(4-phenylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(4-phenylbutyl)propanamide is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol This compound is characterized by the presence of a phenyl group attached to a propanamide backbone, with an additional phenylbutyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-phenylbutyl)propanamide typically involves the coupling of aromatic amines with 3-bromopropanoyl chloride in an aqueous basic medium . This reaction produces electrophiles, which are then reacted with 1-phenylpiperazine to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4-phenylbutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3-phenyl-N-(4-phenylbutyl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4-phenylbutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it may interact with receptors to modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(3-methylbutyl)propanamide: Similar structure with a methyl group instead of a phenyl group on the butyl chain.
N-(4-phenylbutyl)-3-phenylpropanamide: Another structural isomer with the same molecular formula but different connectivity.
Uniqueness
3-phenyl-N-(4-phenylbutyl)propanamide is unique due to its specific arrangement of phenyl and butyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-phenyl-N-(4-phenylbutyl)propanamide |
InChI |
InChI=1S/C19H23NO/c21-19(15-14-18-11-5-2-6-12-18)20-16-8-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H,20,21) |
InChI Key |
BXZPSVQSTRNAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
![2-(4-{4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12466492.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
![N-{8,9,11-Trimethyl-5,13-dioxo-12H-naphtho[2,3-A]carbazol-6-YL}benzamide](/img/structure/B12466505.png)
![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)
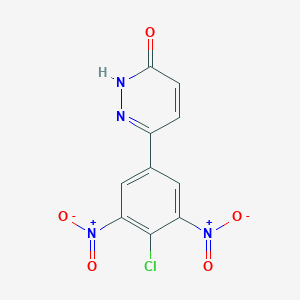
![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
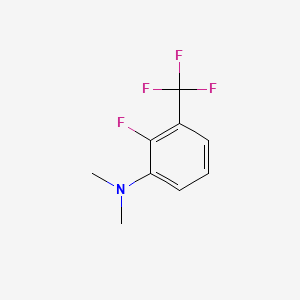
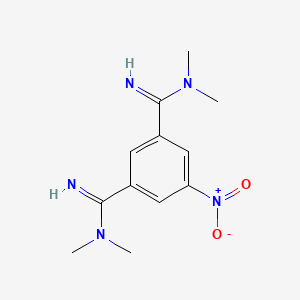
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)
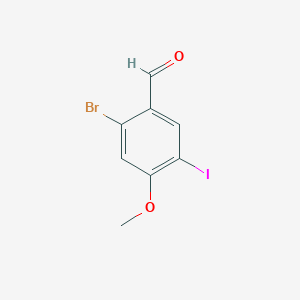

![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
